molecular formula C13H10ClN3OS B2725517 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 338404-41-4

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

Cat. No.: B2725517
CAS No.: 338404-41-4
M. Wt: 291.75
InChI Key: PSHBSNJDYMYAAD-OVCLIPMQSA-N
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Description

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an imidazo[2,1-b][1,3]thiazole core, substituted with a 4-chlorophenyl group and an O-methyloxime functional group at the 5-carbaldehyde position. Its molecular formula is C13H10ClN3OS, and it has a molecular weight of 291.76 g/mol.

Biochemical Analysis

Biochemical Properties

It is known that this compound is an imidazothiazole derivative

Cellular Effects

Preliminary studies suggest that this compound may have anti-proliferative activity, as it has been observed to inhibit the growth of certain cancer cell lines . The exact mechanisms by which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.

Molecular Mechanism

It is known to stimulate the human constitutive androstane receptor (CAR) nuclear translocation , which suggests that it may exert its effects at the molecular level through this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime typically involves multiple steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often starts with the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Oxime Formation: The aldehyde group at the 5-position is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as pyridine.

    Methylation: The final step involves methylation of the oxime using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxime group back to the aldehyde or further to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the imidazo[2,1-b][1,3]thiazole ring.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Lacks the O-methyloxime group.

    6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime: Substitutes bromine for chlorine.

    6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-ethyloxime: Has an ethyloxime instead of a methyloxime group.

Uniqueness

The presence of the O-methyloxime group in 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c1-18-15-8-11-12(9-2-4-10(14)5-3-9)16-13-17(11)6-7-19-13/h2-8H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHBSNJDYMYAAD-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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